2-azido-N-propylacetamide
Overview
Description
Synthesis Analysis
The synthesis of azido compounds can be challenging due to the inherent reactivity of P(III) species with azides . Various strategies have been developed to bypass this limitation, often involving solid-phase synthesis .Chemical Reactions Analysis
Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides .Scientific Research Applications
1. Application in Glycoside Formation and Oligosaccharide Synthesis
2-Azido-N-propylacetamide has been studied for its use in glycoside formation. For instance, 2-azido-2-deoxythioglycosides have been investigated for the formation of 1,2-trans-β-glycosidic bonds under low-concentration glycosylation conditions. This application extends to the synthesis of oligosaccharides, such as protected β-(16)-N-acetylglucosamine trimer and core-6–serine conjugate (Mong, Yen, Hung, Lai, & Chen, 2012).
2. Utility in Stereoselective Synthesis of Glycosidic Linkages
The chemical is valuable in the stereoselective synthesis of glycosidic linkages. Research demonstrates its utility in the creation of glycosyl donors that favor the formation of specific glycosidic bonds, contributing significantly to the chemical synthesis of biologically important glycoconjugates (Pavliak & Kováč, 1991).
3. Involvement in Pharmaceutical Compound Synthesis
This compound derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating potential in pharmaceutical research. For example, compounds synthesized through the Barton photochemical reaction have shown antibacterial properties against various pathogenic microorganisms (Hakimelahi et al., 2003).
4. Role in Creating Novel Chemical Entities
It plays a role in the synthesis of novel chemical entities, such as isoquinolines. Studies have shown that 2-azido-3-arylacrylates can react with alpha-diazocarbonyl compounds to efficiently produce isoquinolines, indicating its significance in organic chemistry (Yang, Shou, Chen, Hong, & Wang, 2008).
5. Application in Polymer Science
In polymer science, derivatives of this compound have been utilized for adjusting the thermoresponsivity of polymers. For instance, an azido end-functionalized poly(N-isopropylacrylamide) has been synthesized, demonstrating the versatility of this compound in polymer modification (Narumi et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-azido-N-propylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-2-3-7-5(10)4-8-9-6/h2-4H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTLQCLSYYJIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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